4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride
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Overview
Description
4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an acetyl group at the 4’ position and a sulfonyl chloride group at the 4 position of the biphenyl structure
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific reactions it is involved in .
Action Environment
The action, efficacy, and stability of 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the following steps:
Formation of 4’-Acetyl-[1,1’-biphenyl]: This can be achieved through a Suzuki-Miyaura coupling reaction between 4’-iodoacetophenone and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The biphenyl structure can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Alcohol Derivatives: Formed from the reduction of the acetyl group.
Oxidized Biphenyl Derivatives: Formed from the oxidation of the biphenyl structure.
Scientific Research Applications
4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of liquid crystals and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Pharmaceuticals: Explored as a building block for the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Lacks the sulfonyl chloride group and is primarily used in organic synthesis and material science.
4’-Hydroxy-[1,1’-biphenyl]-4-sulfonyl chloride: Contains a hydroxyl group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness
4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the presence of both an acetyl group and a sulfonyl chloride group on the biphenyl structure. This combination of functional groups provides a versatile platform for various chemical reactions and applications in multiple fields .
Properties
IUPAC Name |
4-(4-acetylphenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)19(15,17)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXCOVHVSGLWBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373322 |
Source
|
Record name | 4'-Acetyl[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144006-69-9 |
Source
|
Record name | 4'-Acetyl[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144006-69-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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